Cas no 61191-05-7 (1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-)

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl- structure
61191-05-7 structure
Product Name:1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-
CAS No:61191-05-7
MF:C15H13ClN2
MW:256.730122327805
CID:489094
PubChem ID:12287960
Update Time:2025-04-19

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-
    • 4-chloro-3,6-dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine
    • 61191-05-7
    • DTXSID60484665
    • Inchi: 1S/C15H13ClN2/c1-9-8-12-13(15(16)17-9)10(2)14(18-12)11-6-4-3-5-7-11/h3-8,18H,1-2H3
    • InChI Key: CPHVJNHSWFQPLV-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C=C(C)N=1)NC(C1C=CC=CC=1)=C2C

Computed Properties

  • Exact Mass: 256.07689
  • Monoisotopic Mass: 256.0767261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68
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